![molecular formula C7H8N4 B1519301 7-Méthyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1150617-78-9](/img/structure/B1519301.png)

7-Méthyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Vue d'ensemble

Description

“7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a compound that has been mentioned in the context of being a DNA-PK inhibitor . Its IUPAC name is 7-methyl [1,2,4]triazolo [1,5-a]pyridin-8-ylamine .

Synthesis Analysis

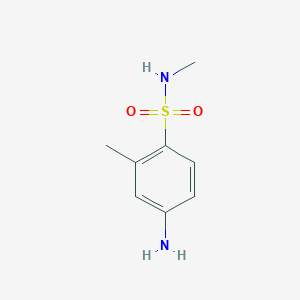

The synthesis of this compound involves several steps. An intermediate (E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide (4) was prepared from commercially available 4-methyl-5-nitropyridine-2-amine by a “one-pot” method, and 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (6) was prepared in two steps with an improved yield of 55.5% .Molecular Structure Analysis

The molecular weight of “7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is 148.17 . The InChI code is 1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3 .Chemical Reactions Analysis

The synthesis of “7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine” involves several chemical reactions. For instance, the Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr) thus avoiding the expensive Pd catalyst and simplifying the work-up process .Applications De Recherche Scientifique

Cible thérapeutique pour les troubles métaboliques

Le composé 7-Méthyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine a été identifié comme une cible thérapeutique potentielle pour des troubles tels que la dyslipidémie, la maladie coronarienne et le diabète. Ceci est dû à son interaction avec les protéines de liaison aux acides gras (FABP), en particulier FABP4 et FABP5, qui jouent un rôle important dans le développement de ces conditions .

Chimie médicinale

En chimie médicinale, ce noyau hétérocyclique est considéré comme un bio-isostère possible des purines, des acides carboxyliques et de la lysine N-acétylée. Cela suggère son utilité dans la conception de nouveaux médicaments et agents thérapeutiques en imitant ces structures moléculaires .

Prévention du cancer

Les composés de la famille des triazoles ont montré une promesse en tant qu'agents de prévention du cancer. Ils agissent en réduisant ou en éliminant les radicaux libres, protégeant ainsi les cellules contre les dommages oxydatifs .

Méthodologie de synthèse

Une méthode écologique de synthèse des 1,2,4-triazolo[1,5-a]pyridines sous conditions micro-ondes a été établie. Cette approche sans catalyseur et sans additif met en évidence la pertinence du composé dans les pratiques de chimie verte .

Mécanisme D'action

Target of Action

The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is the DNA-Dependent Protein Kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine acts as a potent and selective inhibitor of DNA-PK . It binds to the catalytic subunit of DNA-PK (DNA-PKcs), inhibiting its activity . This inhibition prevents

Orientations Futures

Analyse Biochimique

Biochemical Properties

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is involved in a variety of biochemical reactions .

Cellular Effects

The effects of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine on various types of cells and cellular processes are complex and multifaceted . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine is involved in certain metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBSZNXUTDROHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=NN2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653931 | |

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150617-78-9 | |

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)

![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)

![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)

![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)

![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)